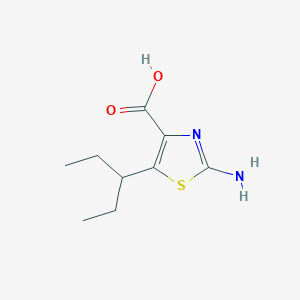

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, or 2-AEPTCA, is an organic compound used in scientific research. It is a colorless solid that is soluble in water, alcohols, and other organic solvents. It is a derivative of thiazole, a sulfur-containing heterocyclic compound, and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Anticancer Properties

The 2-aminothiazole scaffold has garnered significant attention in drug development due to its diverse biological activities. As an anticancer agent, this compound exhibits promising potential. Researchers have synthesized various derivatives based on this scaffold, aiming to enhance its efficacy against cancer cells. These derivatives may act through different mechanisms, such as inhibiting cell proliferation, inducing apoptosis, or disrupting tumor angiogenesis .

Antioxidant Activity

Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders, cardiovascular conditions, and aging-related ailments. Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate, a derivative of our compound of interest, has demonstrated antioxidant properties. It scavenges free radicals, protecting cells from oxidative damage and potentially mitigating disease progression.

Antimicrobial Applications

The 2-aminothiazole scaffold also exhibits antimicrobial activity. Researchers have explored its derivatives as potential agents against bacterial and fungal infections. These compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. Their broad-spectrum activity makes them valuable candidates for combating drug-resistant pathogens .

Anti-Inflammatory Effects

Inflammation is a hallmark of many diseases, including autoimmune disorders, allergies, and chronic conditions. Some 2-aminothiazole derivatives possess anti-inflammatory properties by modulating cytokines, inhibiting inflammatory pathways, or suppressing immune responses. These compounds hold promise for developing novel anti-inflammatory drugs .

Rational Design Strategies

Medicinal chemists continue to explore synthetic strategies to access novel 2-aminothiazole derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted compounds. By tailoring the substituents, researchers aim to optimize biological activity, improve pharmacokinetics, and enhance drug-like properties. Rational design approaches are crucial for developing effective therapeutic agents based on this scaffold .

Conclusion

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. DOI: 10.3390/molecules26051449 Methyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate. S716553. Retrieved from SmoLeCule

Propriétés

IUPAC Name |

2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5(4-2)7-6(8(12)13)11-9(10)14-7/h5H,3-4H2,1-2H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVVKPAYOIMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=C(N=C(S1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

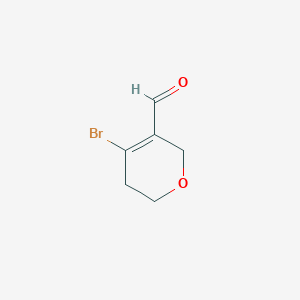

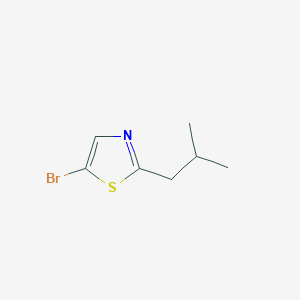

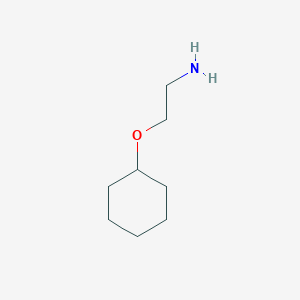

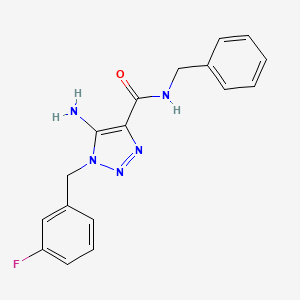

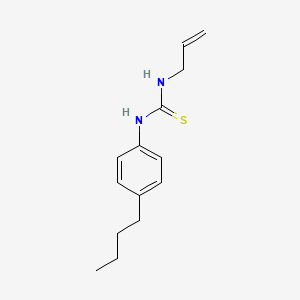

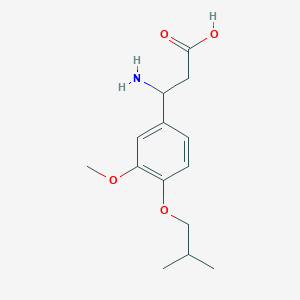

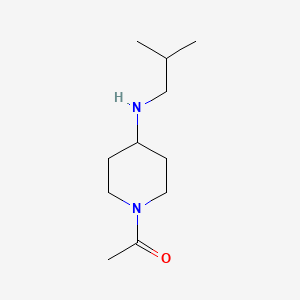

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)

![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)

![7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3038803.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)